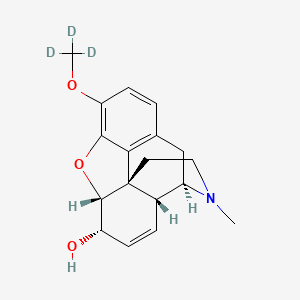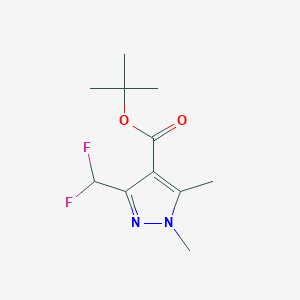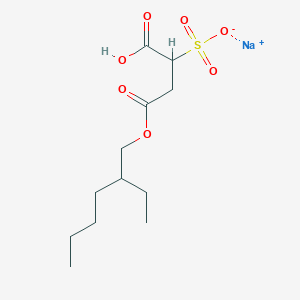![molecular formula C17H18ClF3N2S B15295550 N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride is a chemical compound belonging to the phenothiazine class. It is known for its applications in various fields, including medicine and scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)phenothiazine with N-methylpropan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It has been investigated for its pharmacological properties, including its potential use as an antipsychotic or antiemetic agent.
Industry: The compound is utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is known to act on the central nervous system by antagonizing dopamine receptors, which can lead to its antipsychotic effects. Additionally, it may interact with histamine receptors, contributing to its antiemetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Triflupromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine compound used primarily as an antihistamine and antiemetic.
Fluoxetine: Although structurally different, it shares some pharmacological properties, such as acting on the central nervous system.
Uniqueness
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its specific pharmacological profile.
Propiedades
Fórmula molecular |
C17H18ClF3N2S |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F3N2S.ClH/c1-21-9-4-10-22-13-5-2-3-6-15(13)23-16-8-7-12(11-14(16)22)17(18,19)20;/h2-3,5-8,11,21H,4,9-10H2,1H3;1H |
Clave InChI |
ULLFDQVJUGPNST-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
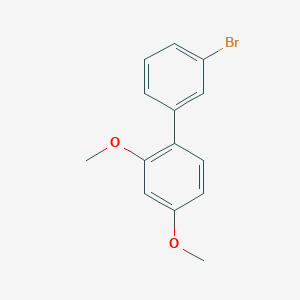
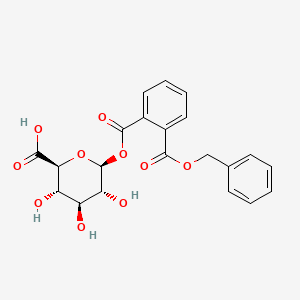
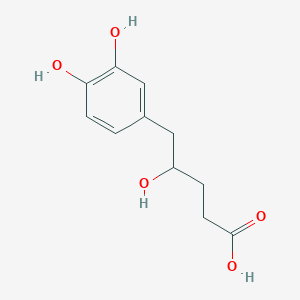
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
